molecular formula C9H9NO3 B092919 2-Hydroxy-5-acetamidobenzaldehyde CAS No. 16358-44-4

2-Hydroxy-5-acetamidobenzaldehyde

Cat. No.: B092919
CAS No.: 16358-44-4
M. Wt: 179.17 g/mol
InChI Key: XWMLFCHJBNDGFN-UHFFFAOYSA-N
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Description

This compound is structurally characterized by its multifunctional substituents, which confer unique electronic and steric properties.

Properties

CAS No.

16358-44-4

Molecular Formula

C9H9NO3

Molecular Weight

179.17 g/mol

IUPAC Name

N-(3-formyl-4-hydroxyphenyl)acetamide

InChI

InChI=1S/C9H9NO3/c1-6(12)10-8-2-3-9(13)7(4-8)5-11/h2-5,13H,1H3,(H,10,12)

InChI Key

XWMLFCHJBNDGFN-UHFFFAOYSA-N

SMILES

CC(=O)NC1=CC(=C(C=C1)O)C=O

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1)O)C=O

Synonyms

5-ACETAMIDOSALICYALDEHYDE

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional similarities and differences between 2-Hydroxy-5-acetamidobenzaldehyde and related compounds are analyzed below:

Table 1: Structural and Functional Comparison

Compound Name CAS Number Substituents (Positions) Functional Groups Key Properties/Applications
This compound Not provided -OH (2), -NHCOCH₃ (5), -CHO (1) Hydroxyl, Acetamido, Aldehyde Hypothesized use in organic synthesis (e.g., Schiff base formation)
5-Acetyl-2-methoxybenzaldehyde 531-99-7 -OCH₃ (2), -COCH₃ (5), -CHO (1) Methoxy, Acetyl, Aldehyde Lab chemical; limited hazard data
Methyl 4-acetamido-2-hydroxybenzoate Not provided -OH (2), -NHCOCH₃ (4), -COOCH₃ (1) Hydroxyl, Acetamido, Methyl ester Precursor for bromo/chloro derivatives in drug synthesis

Key Comparisons

Functional Group Reactivity

  • Aldehyde vs. Ester : The aldehyde group in this compound is more reactive than the methyl ester in Methyl 4-acetamido-2-hydroxybenzoate. Aldehydes undergo nucleophilic addition (e.g., forming Schiff bases), whereas esters are typically hydrolyzed or reduced .
  • Hydroxyl vs. Methoxy : The hydroxyl group in the target compound enhances acidity (pKa ~10) compared to the methoxy group in 5-Acetyl-2-methoxybenzaldehyde (pKa ~13–14). This difference affects solubility in aqueous media and hydrogen-bonding interactions .

Substituent Position Effects

  • Acetamido Group Placement : In this compound, the acetamido group at the 5-position (meta to aldehyde) creates distinct electronic effects compared to the 4-position (para) in Methyl 4-acetamido-2-hydroxybenzoate. The para-substituted acetamido group may stabilize the aromatic ring via resonance, whereas the meta position could influence steric interactions in substitution reactions .

Synthetic Utility

  • Methyl 4-acetamido-2-hydroxybenzoate is used to synthesize halogenated derivatives (e.g., bromo, chloro) for pharmaceuticals . By analogy, this compound could serve as a precursor for antimicrobial or anticancer agents via aldehyde-mediated crosslinking or metal coordination.

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